3-Amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-on-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

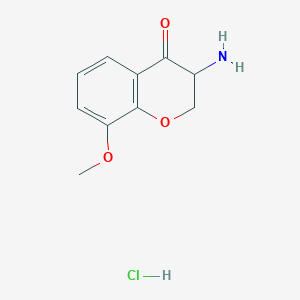

3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride is a chemical compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol . It is categorized as an intermediate .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES stringCOC1=CC=CC2=C1OCC (C2=O)N.Cl . The InChI representation is InChI=1S/C10H11NO3.ClH/c1-13-8-4-2-3-6-9 (12)7 (11)5-14-10 (6)8;/h2-4,7H,5,11H2,1H3;1H . Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

- Forscher haben die antiproliferativen Wirkungen von 3-Amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-on-Hydrochlorid untersucht. Es wurde erwartet, dass seine Fusion zu Verbindungen mit verbesserter biologischer Aktivität führen könnte . Weitere Studien sind erforderlich, um seine Wirkmechanismen und sein Potenzial als Antikrebsmittel aufzuklären.

- This compound wurde bei der Synthese potenter und selektiver Myeloperoxidase-Inhibitoren verwendet. Diese Inhibitoren spielen eine entscheidende Rolle als antimikrobielle Oxidantien . Das Verständnis seiner Wechselwirkung mit Myeloperoxidase könnte den Weg für neuartige therapeutische Strategien ebnen.

- Die Verbindung wurde auch bei der Synthese neuartiger und selektiver σ1-Rezeptor-Liganden eingesetzt. Diese Liganden versprechen vielversprechend für verschiedene neurologische und psychiatrische Erkrankungen. Die Untersuchung ihrer Bindungsaffinität und funktionellen Wirkungen ist ein aktives Forschungsfeld .

- Forscher haben die Synthese neuer Triazolring-substituierter Bis-Cumarin-Derivate untersucht. This compound könnte in diesem Zusammenhang als wertvoller Vorläufer dienen und zu strukturell vielfältigen Cumarin-basierten Verbindungen mit potenziellen biologischen Aktivitäten führen .

- Neben seinen biologischen Anwendungen haben sich Wissenschaftler auf die chemische Synthese und Charakterisierung von this compound konzentriert. Detaillierte Studien zu seiner Reaktivität, Stabilität und spektroskopischen Eigenschaften tragen zu unserem Verständnis dieser Verbindung bei .

Antiproliferative Aktivität

Myeloperoxidase-Inhibition

σ1-Rezeptor-Liganden

Cumarin-Derivate

Chemische Synthese und Charakterisierung

Wirkmechanismus

The mechanism of action of 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride is not well understood. However, it is believed that the compound interacts with proteins in a manner similar to other benzopyrans, by binding to the active site of the protein and inhibiting its activity.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride are not yet fully understood. However, some studies have shown that the compound has anti-inflammatory and anti-cancer effects, as well as the ability to inhibit the action of enzymes involved in the metabolism of drugs.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride in laboratory experiments include its low cost, its availability, and its stability in aqueous solutions. However, it is important to note that the compound is not very soluble in organic solvents, and that its solubility may decrease with increasing pH.

Zukünftige Richtungen

Given the potential of 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride, there are numerous possible future directions for research. These include further studies into the structure and function of proteins, the synthesis of peptides and other bioactive molecules, and the development of new pharmaceuticals. Other possible future directions include studies into the anti-inflammatory and anti-cancer effects of the compound, as well as further investigations into its mechanism of action.

Synthesemethoden

The synthesis of 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride is achieved through a two-step reaction. The first step involves the reaction of 2,3-dihydro-1-benzopyran-4-one with 8-methoxy-3-amino-2-hydroxybenzoic acid in the presence of a base such as sodium hydroxide. This reaction yields the desired product, 3-amino-8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one. The second step is the addition of hydrochloric acid to the product, which yields the hydrochloride salt.

Eigenschaften

IUPAC Name |

3-amino-8-methoxy-2,3-dihydrochromen-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c1-13-8-4-2-3-6-9(12)7(11)5-14-10(6)8;/h2-4,7H,5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVLJUQOYHMONP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(C2=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-2-((4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2455435.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2455445.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide](/img/structure/B2455452.png)

![N-benzyl-2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2455456.png)